Peplomycin

Vue d'ensemble

Description

La péplomycine est un antibiotique glycopeptidique dérivé de la bactérie Streptomyces verticillus. Il s'agit d'un nouvel analogue de la bléomycine, conçu pour présenter une toxicité pulmonaire réduite par rapport à son prédécesseur. La péplomycine est principalement utilisée dans le traitement de divers cancers, notamment les lymphomes malins, les cancers de la tête et du cou, les cancers du poumon, les cancers de la prostate et les cancers de la peau .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La péplomycine est synthétisée par une série de réactions chimiques complexes impliquant la modification de la molécule de bléomycineLes voies de synthèse exactes et les conditions de réaction sont propriétaires et impliquent souvent plusieurs étapes de synthèse organique, notamment la protection et la déprotection des groupes fonctionnels, des réactions de couplage et des processus de purification .

Méthodes de Production Industrielle : La production industrielle de la péplomycine implique la fermentation de Streptomyces verticillus suivie de l'extraction et de la purification du composé. Le processus de fermentation est optimisé pour maximiser le rendement et la pureté, et le processus d'extraction implique plusieurs techniques chromatographiques pour isoler la péplomycine des autres sous-produits de la fermentation .

Analyse Des Réactions Chimiques

Types de Réactions : La péplomycine subit diverses réactions chimiques, notamment :

Oxydation : La péplomycine peut être oxydée pour former des espèces réactives de l'oxygène, qui contribuent à son activité antitumorale.

Réduction : Les réactions de réduction peuvent modifier le domaine de liaison métallique de la péplomycine, affectant sa capacité à cliver l'ADN.

Substitution : Des réactions de substitution peuvent se produire à des groupes fonctionnels spécifiques, modifiant l'activité et la toxicité du composé.

Réactifs et Conditions Courants :

Oxydation : Le peroxyde d'hydrogène et d'autres agents oxydants sont couramment utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles et électrophiles sont utilisés dans des conditions contrôlées pour obtenir les substitutions souhaitées.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés de péplomycine modifiés présentant une activité biologique modifiée et une toxicité réduite .

4. Applications de la Recherche Scientifique

La péplomycine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les antibiotiques glycopeptidiques et leurs interactions avec l'ADN.

Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et les mécanismes de réparation de l'ADN.

Médecine : Employé dans les essais cliniques pour le traitement de divers cancers, en mettant l'accent sur la réduction des effets secondaires par rapport à la bléomycine.

Industrie : Utilisé dans le développement de nouveaux agents antitumoraux et comme composé de référence dans la recherche pharmaceutique

5. Mécanisme d'Action

La péplomycine exerce ses effets en se liant à l'ADN et en provoquant des cassures de brins. Ce processus implique la formation d'un complexe métal-péplomycine qui génère des espèces réactives de l'oxygène, conduisant à la coupure de l'ADN. Le groupe bithiazole de la péplomycine s'intercale dans l'ADN, tandis que le domaine de liaison métallique active l'oxygène pour produire les espèces réactives. Ce mécanisme perturbe la réplication et la transcription de l'ADN, conduisant finalement à la mort cellulaire .

Composés Similaires :

Bléomycine : Le composé parent dont la péplomycine est dérivée. Il présente une toxicité pulmonaire plus élevée mais une activité antitumorale similaire.

Mitomycine : Un autre antibiotique glycopeptidique avec un mécanisme d'action différent, principalement utilisé dans le traitement des cancers gastro-intestinaux.

Dactinomycine : Un antibiotique antitumoral qui s'intercale dans l'ADN et inhibe la synthèse de l'ARN

Unicité de la Péplomycine : La péplomycine est unique en ce qu'elle présente une toxicité pulmonaire réduite par rapport à la bléomycine, ce qui en fait une alternative plus sûre pour les patients atteints de maladies pulmonaires préexistantes. Sa capacité à induire l'apoptose dans les cellules cancéreuses tout en minimisant les effets secondaires en fait un ajout précieux à l'arsenal des agents antitumoraux .

Applications De Recherche Scientifique

Peplomycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glycopeptide antibiotics and their interactions with DNA.

Biology: Investigated for its effects on cellular processes, including apoptosis and DNA repair mechanisms.

Medicine: Employed in clinical trials for the treatment of various cancers, with a focus on reducing side effects compared to bleomycin.

Industry: Utilized in the development of new antitumor agents and as a reference compound in pharmaceutical research

Mécanisme D'action

Peplomycin exerts its effects by binding to DNA and causing strand breaks. This process involves the formation of a metal-peplomycin complex that generates reactive oxygen species, leading to DNA cleavage. The bithiazole group of this compound intercalates into the DNA, while the metal-binding domain activates oxygen to produce the reactive species. This mechanism disrupts DNA replication and transcription, ultimately leading to cell death .

Comparaison Avec Des Composés Similaires

Bleomycin: The parent compound from which peplomycin is derived. It has higher pulmonary toxicity but similar antitumor activity.

Mitomycin: Another glycopeptide antibiotic with a different mechanism of action, primarily used in the treatment of gastrointestinal cancers.

Dactinomycin: An antitumor antibiotic that intercalates into DNA and inhibits RNA synthesis

Uniqueness of this compound: this compound is unique in its reduced pulmonary toxicity compared to bleomycin, making it a safer alternative for patients with pre-existing lung conditions. Its ability to induce apoptosis in cancer cells while minimizing side effects makes it a valuable addition to the arsenal of antitumor agents .

Propriétés

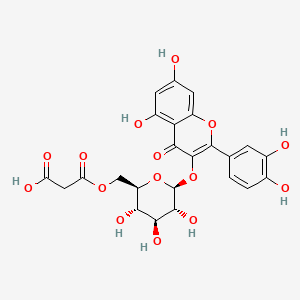

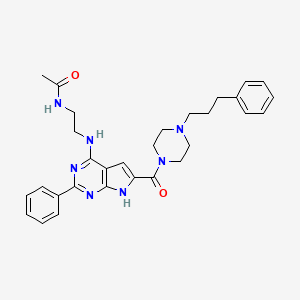

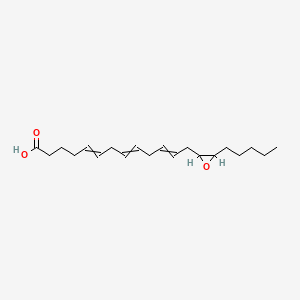

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMGFXOHTOXMQP-GFAGFCTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N18O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70384-29-1 (sulfate (1:1) salt) | |

| Record name | Peplomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701024414 | |

| Record name | Peplomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68247-85-8 | |

| Record name | Peplomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68247-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peplomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peplomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peplomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEPLOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56H9L80NIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Peplomycin?

A1: this compound exerts its antitumor effect primarily by causing DNA damage. [, , ] It binds to DNA and, in the presence of oxygen and metal ions like iron, generates reactive oxygen species. [] These reactive species cause single- and double-strand breaks in DNA, ultimately leading to cell death. [, , ]

Q2: How does this compound's interaction with DNA differ in cancerous versus normal cells?

A2: Research suggests that this compound exhibits some selectivity towards cancerous cells. [] While the exact mechanism underlying this selectivity remains unclear, studies have shown that this compound more potently inhibits DNA polymerase alpha and DNA ligase in leukemic cells compared to normal lymphocytes and thymocytes. [] This suggests potential differences in drug uptake, metabolism, or DNA repair mechanisms between cancerous and normal cells.

Q3: Does this compound induce apoptosis in cancer cells?

A3: While this compound primarily induces cell death through DNA damage, studies using oral squamous cell carcinoma cell lines have shown that it only slightly modifies the activity of caspases 3, 8, and 9, key enzymes involved in apoptosis. [] Electron microscopy studies revealed that this compound treatment led to mitochondrial vacuolation and enlargement of the endoplasmic reticulum in these cells, suggesting alternative cell death pathways might be involved. []

Q4: What is the molecular structure of this compound?

A5: While the provided research articles don’t explicitly state the molecular formula and weight of this compound, they highlight its structural similarity to Bleomycin. [, ] this compound is a derivative of Bleomycin, differing primarily in the terminal amine side chain. [] This structural modification contributes to this compound's unique pharmacological properties.

Q5: What formulation strategies have been explored to improve this compound delivery?

A7: Several studies highlight the potential of using activated carbon particles as a carrier for this compound. [, , , ] This formulation, known as PEP-CH, has demonstrated reduced pulmonary toxicity compared to traditional this compound solutions. [] Furthermore, PEP-CH showed enhanced anti-cancer efficacy against lymph node metastasis in mice, suggesting its potential for targeted drug delivery. [, ]

Q6: What is the pharmacokinetic profile of this compound?

A8: Research indicates that this compound, like Bleomycin, concentrates in certain tissues, such as the skin and lungs. [] This is thought to be due to low activity of the this compound-inactivating enzyme, Bleomycin hydrolase, in these tissues. [, ] Studies using continuous subcutaneous infusion of this compound in patients with cervical cancer demonstrated that this compound concentrations in tumor tissue were higher than in normal cervical tissue. [] The concentration in lymph nodes was found to be equal to or higher than in serum. []

Q7: What is the evidence for this compound's efficacy in preclinical and clinical settings?

A9: this compound has shown promising antitumor activity in both preclinical and clinical studies. In a rat model of tongue carcinoma, this compound demonstrated a 25.5% effective rate based on tumor reduction. [] Clinically, this compound has been investigated in various cancers, including oral squamous cell carcinoma, penile carcinoma, and prostate cancer. [, , ]

Q8: Does this compound induce drug resistance?

A10: While not extensively discussed in the provided research, the development of resistance to this compound is a possibility, as observed with other chemotherapeutic agents. One study reported complete inhibition of melanoma tumor growth when combining hyperthermia with a low dose of this compound, even in a melanoma type resistant to a higher dose of this compound alone. [] This highlights the potential of combination therapies in overcoming resistance mechanisms.

Q9: Are there biomarkers to predict this compound efficacy or monitor treatment response?

A12: Research has explored the use of squamous cell carcinoma antigen (SCC), also known as TA-4, as a potential biomarker for this compound treatment response. [] In vitro and in vivo studies using a uterine cervical cancer cell line showed that this compound treatment increased SCC production. [] This suggests that monitoring SCC levels could potentially help assess treatment efficacy.

Q10: What analytical methods are employed to study this compound?

A13: Various analytical techniques have been employed to study this compound, including high-performance liquid chromatography (HPLC) for quantifying the drug in biological samples. [, ] Additionally, 13C NMR spectroscopy has been used for structural characterization of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)

![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)

![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)